Cas no 341967-70-2 (1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine)
1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-[(2-CHLORO-1,3-THIAZOL-5-YL)METHYL]-4-METHYLPIPERAZINE
- 1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine
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- MDL: MFCD01568175
Experimental Properties
- Boiling Point: 86°C 0,1mm
1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32089-1g |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine |
341967-70-2 | 95% | 1g |
£185.00 | 2025-02-20 | |
| Apollo Scientific | OR32089-5g |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine |
341967-70-2 | 95% | 5g |
£555.00 | 2025-02-20 | |
| abcr | AB159443-1 g |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine; . |
341967-70-2 | 1g |
€260.30 | 2023-05-08 | ||
| abcr | AB159443-5 g |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine; . |
341967-70-2 | 5g |
€696.70 | 2023-05-08 | ||
| abcr | AB159443-10 g |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine; . |
341967-70-2 | 10g |
€1131.70 | 2023-05-08 | ||
| TRC | C429005-50mg |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine |
341967-70-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C429005-100mg |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine |
341967-70-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C429005-500mg |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine |
341967-70-2 | 500mg |
$ 185.00 | 2022-06-06 | ||
| Key Organics Ltd | 10N-048-1MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine |
341967-70-2 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 10N-048-5MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine |
341967-70-2 | >95% | 5mg |
£46.00 | 2025-02-09 |
1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine Suppliers
1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine
Research Brief on 1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine (CAS: 341967-70-2) in Chemical Biology and Pharmaceutical Applications
1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine (CAS: 341967-70-2) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its thiazole and piperazine moieties, has been the subject of recent studies due to its potential applications in drug discovery and development. The unique structural features of this molecule make it a promising candidate for modulating biological targets, particularly in the context of infectious diseases and neurological disorders.
Recent literature highlights the role of 1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine as a key intermediate in the synthesis of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of thiazole-based inhibitors targeting bacterial enzymes. The compound's chloro-thiazole group facilitates selective binding to active sites, while the methylpiperazine moiety enhances solubility and pharmacokinetic properties. These findings underscore its potential in addressing antibiotic resistance challenges.
In neuropharmacology, research has explored the compound's interactions with neurotransmitter receptors. A 2024 study in ACS Chemical Neuroscience revealed that derivatives of 341967-70-2 exhibit moderate affinity for dopamine D2 and serotonin 5-HT2A receptors, suggesting possible applications in psychiatric drug development. The structural flexibility of the molecule allows for modifications that can fine-tune receptor selectivity and potency, making it a versatile scaffold for CNS-targeted therapeutics.
The synthetic pathways for 341967-70-2 have been optimized in recent years, with Green Chemistry approaches reducing the environmental impact of its production. A notable advancement reported in Organic Process Research & Development (2023) involves a catalytic system that achieves 85% yield while minimizing hazardous byproducts. This progress addresses both economic and regulatory concerns in pharmaceutical manufacturing.
Analytical characterization of 1-(2-Chloro-1,3-thiazol-5-yl)methyl-4-methylpiperazine has benefited from advanced techniques such as LC-MS/MS and NMR crystallography. These methods have provided detailed structural insights that are crucial for quality control in pharmaceutical applications. Furthermore, computational studies have predicted favorable ADME properties for this compound, supporting its continued investigation as a drug precursor.
Ongoing research is exploring the compound's potential in combination therapies and targeted drug delivery systems. Preliminary results indicate that conjugation of 341967-70-2 with nanoparticle carriers may enhance its bioavailability and tissue specificity. As the pharmaceutical industry seeks novel chemical entities with improved safety and efficacy profiles, this compound remains a promising subject for further investigation and development.
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